molecular formula C14H10N2O4 B11045886 8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11045886
M. Wt: 270.24 g/mol
InChI Key: MWYYFYIGUBYPEP-UHFFFAOYSA-N
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Description

    8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: is a heterocyclic compound with a fused dibenzoxazepine ring system.

  • Its chemical structure consists of a seven-membered oxazepine ring fused to two benzene rings.
  • The methyl group at position 8 and the nitro group at position 3 contribute to its unique properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The nitro group makes it susceptible to oxidation reactions.

      Reduction: Reduction of the nitro group can yield the corresponding amino compound.

      Substitution: Substitution reactions at various positions are possible.

      Common Reagents: Reagents like reducing agents (e.g., SnCl2/HCl), bases (e.g., NaOH), and nucleophiles (e.g., amines) are commonly used.

      Major Products: Reduction of the nitro group leads to the corresponding amino derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or organic synthesis.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other dibenzoxazepines, such as dibenzoxazepinamines and quinazolinimines, share structural similarities.

      Uniqueness: The methyl substitution and nitro group placement distinguish it from related compounds.

    Properties

    Molecular Formula

    C14H10N2O4

    Molecular Weight

    270.24 g/mol

    IUPAC Name

    3-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

    InChI

    InChI=1S/C14H10N2O4/c1-8-2-5-12-11(6-8)15-14(17)10-4-3-9(16(18)19)7-13(10)20-12/h2-7H,1H3,(H,15,17)

    InChI Key

    MWYYFYIGUBYPEP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)OC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2

    Origin of Product

    United States

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